molecular formula C20H20N4O3S B12454486 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B12454486
M. Wt: 396.5 g/mol
InChI Key: PKUJRYUDQJKVND-UHFFFAOYSA-N
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Description

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a hydrazinyl group, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial enzymes or disrupt cell membranes, leading to antibacterial effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of a benzothiazole moiety with a pyrrolidine-2,5-dione structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H20N4O3S/c1-2-11-27-14-9-7-13(8-10-14)24-18(25)12-16(19(24)26)22-23-20-21-15-5-3-4-6-17(15)28-20/h3-10,16,22H,2,11-12H2,1H3,(H,21,23)

InChI Key

PKUJRYUDQJKVND-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3

Origin of Product

United States

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